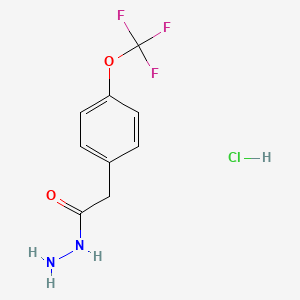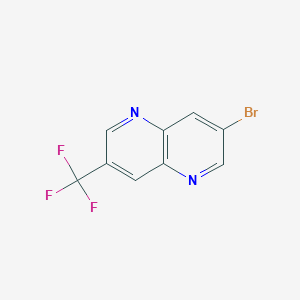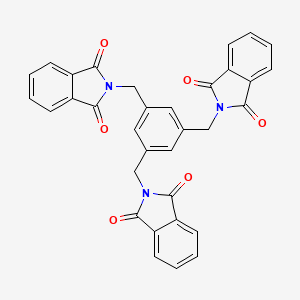
4-Amino-2,5,7-trichloro-9h-fluoren-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2,5,7-trichloro-9h-fluoren-9-ol is a chemical compound with the molecular formula C13H8Cl3NO It is a derivative of fluorene, characterized by the presence of amino and hydroxyl groups, as well as three chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,5,7-trichloro-9h-fluoren-9-ol typically involves multi-step organic reactions. One common method includes the chlorination of fluorene to introduce chlorine atoms at specific positions, followed by the introduction of amino and hydroxyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high yields and purity, making the process efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2,5,7-trichloro-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenes, quinones, and amine derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Amino-2,5,7-trichloro-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-2,5,7-trichloro-9h-fluoren-9-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-2,5,7-trichlorofluorene
- 2,5,7-Trichloro-9h-fluoren-9-one
- 4-Amino-9h-fluoren-9-ol
Uniqueness
4-Amino-2,5,7-trichloro-9h-fluoren-9-ol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
37558-70-6 |
|---|---|
Fórmula molecular |
C13H8Cl3NO |
Peso molecular |
300.6 g/mol |
Nombre IUPAC |
4-amino-2,5,7-trichloro-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H8Cl3NO/c14-5-1-7-11(9(16)3-5)12-8(13(7)18)2-6(15)4-10(12)17/h1-4,13,18H,17H2 |
Clave InChI |
DFQARBGOBHBIBK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(C3=C2C(=CC(=C3)Cl)Cl)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(2E,5Z)-5-(5-chloro-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B13132918.png)

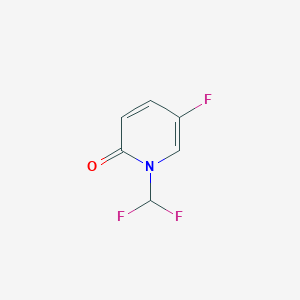

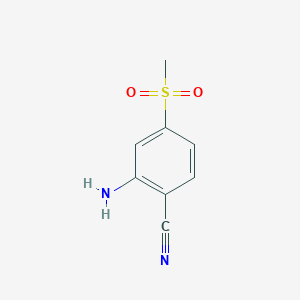



![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
